GLP-1 Receptor Potency Relative to Native GLP-1 and Clinical Comparators
In a yeast-based heterologous expression system measuring Gαs-mediated cAMP signaling at human GLP-1R, native oxyntomodulin demonstrated significantly lower potency than the endogenous ligand GLP-1 and the clinical agent liraglutide. Oxyntomodulin exhibited a pEC50 of 6.7 ± 0.20 versus 8.1 ± 0.10 for GLP-1 and 7.5 ± 0.06 for liraglutide [1]. This corresponds to an approximately 25-fold lower potency compared to GLP-1 and a 6-fold lower potency compared to liraglutide. Notably, oxyntomodulin achieved full agonism with an Emax of 103% ± 7.2% relative to GLP-1, indicating that while its binding affinity and potency are reduced, its maximal efficacy at GLP-1R is comparable to the native ligand [1].
| Evidence Dimension | GLP-1R activation potency (pEC50 for Gαs/cAMP signaling) |
|---|---|
| Target Compound Data | pEC50 = 6.7 ± 0.20; Emax = 103% ± 7.2% |
| Comparator Or Baseline | GLP-1: pEC50 = 8.1 ± 0.10, Emax = 100% ± 5.4%; Liraglutide: pEC50 = 7.5 ± 0.06, Emax = 99.1% ± 7.9% |
| Quantified Difference | OXM vs. GLP-1: ~25-fold lower potency; OXM vs. liraglutide: ~6-fold lower potency |
| Conditions | Yeast Saccharomyces cerevisiae expressing human GLP-1R; Gαs/cAMP signaling measured via β-galactosidase reporter; n=5 independent experimental repeats |
Why This Matters
Researchers using native oxyntomodulin as a GLP-1R reference agonist must account for its ~25-fold lower potency compared to endogenous GLP-1 when designing dose-response experiments and interpreting results.
- [1] Weston C, et al. Investigating G protein signalling bias at the glucagon-like peptide-1 receptor in yeast. Br J Pharmacol. 2014;171(15):3651-65. Table 3. doi:10.1111/bph.12716. PMC4128063. View Source
